N'-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide
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Overview
Description
N’~9~-(1-BENZYL-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-9H-XANTHENE-9-CARBOHYDRAZIDE is a complex organic compound that features a combination of indole, xanthene, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~9~-(1-BENZYL-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-9H-XANTHENE-9-CARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Bromination: The indole derivative can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Condensation with Xanthene: The brominated indole can then be condensed with a xanthene derivative under acidic or basic conditions to form the desired product.
Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~9~-(1-BENZYL-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-9H-XANTHENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the xanthene moiety.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~9~-(1-BENZYL-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-9H-XANTHENE-9-CARBOHYDRAZIDE would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N’~9~-(1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-9H-xanthene-9-carbohydrazide: Lacks the bromine atom.
N’~9~-(1-Benzyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-yliden)-9H-xanthene-9-carbohydrazide: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N’~9~-(1-BENZYL-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-9H-XANTHENE-9-CARBOHYDRAZIDE might confer unique reactivity and properties compared to its analogs, potentially enhancing its utility in specific applications.
Properties
Molecular Formula |
C29H20BrN3O3 |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C29H20BrN3O3/c30-19-14-15-23-22(16-19)27(29(35)33(23)17-18-8-2-1-3-9-18)31-32-28(34)26-20-10-4-6-12-24(20)36-25-13-7-5-11-21(25)26/h1-16,26,35H,17H2 |
InChI Key |
WRIDYGOSUVYDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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